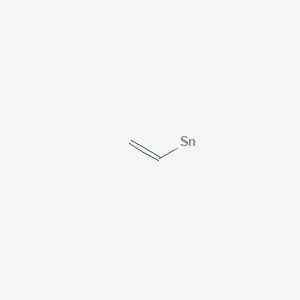

Vinyltin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vinyltin compounds are organotin compounds that contain a vinyl group (CH=CH2) bonded to a tin atom. These compounds are of significant interest in organic synthesis and industrial applications due to their unique reactivity and versatility. One of the most well-known this compound compounds is vinyl tributyltin, which has the chemical formula Bu3SnCH=CH2 (Bu = butyl). This compound compounds are typically white, air-stable solids and are used as sources of vinyl anion equivalents in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Vinyltin compounds can be synthesized through several methods. One common method involves the reaction of vinylmagnesium bromide with tributyltin chloride. This reaction produces vinyl tributyltin as a product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which also yields this compound compounds . Additionally, acyltins can react with phosphorus ylides to afford this compound derivatives, providing an alternative methodology for their preparation .

Industrial Production Methods

In industrial settings, this compound compounds are often produced using large-scale versions of the laboratory methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production may also involve the use of specialized equipment to handle the reagents and control the reaction environment.

Análisis De Reacciones Químicas

Types of Reactions

Vinyltin compounds undergo various types of chemical reactions, including:

Oxidation: this compound compounds can be oxidized to form tin oxides and other oxidation products.

Reduction: These compounds can be reduced to form lower oxidation state tin compounds.

Substitution: this compound compounds can participate in substitution reactions, where the vinyl group is replaced by other functional groups.

Coupling Reactions: This compound compounds are commonly used in Stille coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .

Aplicaciones Científicas De Investigación

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Vinyltin compounds are primarily used in palladium-catalyzed cross-coupling reactions, notably the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The ability of this compound compounds to act as vinyl nucleophiles is crucial for incorporating vinyl groups into aromatic systems, which is essential in producing conjugated polymers.

Key Features:

- Reactivity: this compound compounds react with bromoaromatics and bromoacetylenes to form α,β-unsaturated ketones.

- Synthetic Routes: Common synthesis methods include the reaction of vinylmagnesium bromide with tributyltin chloride and hydrostannylation of acetylene.

Material Science

Development of Advanced Materials

In material science, this compound compounds play a vital role in the preparation of polymers and advanced materials with specific properties. Their incorporation into polymer matrices enhances mechanical strength and thermal stability. Recent studies have highlighted their potential in creating bioactive materials for drug delivery systems.

Applications:

- Polymer Synthesis: this compound compounds are utilized to produce poly(1,4-phenylene-vinylenes), which are important in organic electronics.

- Bioactive Compounds: Research indicates that modifications using this compound can lead to materials with enhanced bioactivity, making them suitable for pharmaceutical applications .

Biological Research

Synthesis of Biologically Active Compounds

This compound compounds are also employed in biological research for synthesizing various biologically active compounds. Their ability to participate in complex chemical reactions makes them valuable in developing pharmaceuticals and agrochemicals.

Case Studies:

- Genotoxicity Studies: Investigations into the genotoxicity and carcinogenicity of N-vinyl compounds have shown varying results, emphasizing the need for careful evaluation when using these compounds in biological contexts .

- Pharmaceutical Development: The unique structural properties of this compound derivatives allow for the exploration of new therapeutic agents, potentially leading to breakthroughs in drug design .

Table 1: Properties and Applications of this compound Compounds

| Property | Description | Applications |

|---|---|---|

| Reactivity | Acts as a vinyl nucleophile | Organic synthesis |

| Synthesis Method | Palladium-catalyzed cross-coupling | Polymer development |

| Biological Activity | Potential genotoxic effects | Pharmaceutical research |

| Polymerization Characteristics | Limited polymerizability under certain conditions | Material science |

Table 2: Key Case Studies Involving this compound Compounds

Mecanismo De Acción

The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .

Comparación Con Compuestos Similares

Vinyltin compounds can be compared with other organotin compounds, such as vinyl trimethyltin and vinyl triphenyltin. While all these compounds contain a vinyl group bonded to a tin atom, they differ in the nature of the other substituents attached to the tin. For example, vinyl trimethyltin has three methyl groups attached to the tin, while vinyl triphenyltin has three phenyl groups. These differences in substituents can affect the reactivity and applications of the compounds .

List of Similar Compounds

- Vinyl trimethyltin

- Vinyl triphenyltin

- Vinyl tributyltin

Propiedades

Número CAS |

53593-61-6 |

|---|---|

Fórmula molecular |

C2H3Sn |

Peso molecular |

145.76 g/mol |

InChI |

InChI=1S/C2H3.Sn/c1-2;/h1H,2H2; |

Clave InChI |

UCZLBERYFYDXOM-UHFFFAOYSA-N |

SMILES canónico |

C=C[Sn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.